2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is an organic compound that features a benzylsulfanyl group and an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves the reaction of 1,2-dihydroacenaphthylene with benzyl mercaptan under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reacted with acetic anhydride to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide group, yielding simpler derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives with simplified structures.
Substitution: Compounds with different functional groups replacing the benzylsulfanyl group.
Scientific Research Applications
2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acenaphthylene moiety may intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-dihydroacenaphthylen-5-yl)ethanone
- (1,2-dihydroacenaphthylen-5-yl)(ethyl)sulfane
- 1-(1,2-dihydroacenaphthylen-5-yl)butan-1-one
Uniqueness
2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is unique due to the presence of both the benzylsulfanyl and acenaphthylene groups
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-20(14-24-13-15-5-2-1-3-6-15)22-19-12-11-17-10-9-16-7-4-8-18(19)21(16)17/h1-8,11-12H,9-10,13-14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVHBALRSLABLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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